N-butyl-4-methyl-2-nitroaniline

Description

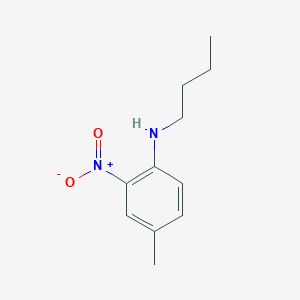

N-butyl-4-methyl-2-nitroaniline is a substituted aniline derivative featuring a nitro group at the 2-position, a methyl group at the 4-position of the aromatic ring, and an N-butyl substituent. This compound belongs to the nitroaniline family, which is widely studied for applications in dyes, pharmaceuticals, and nonlinear optics. The synthesis of related compounds, such as 4-butyl-2-nitroaniline, involves multistep reactions including acylation, nitration, and hydrolysis, achieving yields up to 76% under optimized conditions .

Properties

Molecular Formula |

C11H16N2O2 |

|---|---|

Molecular Weight |

208.26 g/mol |

IUPAC Name |

N-butyl-4-methyl-2-nitroaniline |

InChI |

InChI=1S/C11H16N2O2/c1-3-4-7-12-10-6-5-9(2)8-11(10)13(14)15/h5-6,8,12H,3-4,7H2,1-2H3 |

InChI Key |

ZDKXWRFUBCEGIT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1=C(C=C(C=C1)C)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-butyl-4-methyl-2-nitroaniline can be synthesized through a slow solvent evaporation method. This involves dissolving the precursor materials in a suitable solvent and allowing the solvent to evaporate slowly, leading to the formation of single crystals . The reaction conditions typically include maintaining a controlled temperature and pH to ensure the purity and quality of the crystals.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis or batch processing. These methods ensure consistent quality and yield, making the compound suitable for large-scale applications in various industries .

Chemical Reactions Analysis

Types of Reactions

N-butyl-4-methyl-2-nitroaniline undergoes several types of chemical reactions, including:

Oxidation: The nitro group can be further oxidized under specific conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are used for substitution reactions.

Major Products

Oxidation: Further oxidized nitro derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

N-butyl-4-methyl-2-nitroaniline has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various organic compounds.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of N-butyl-4-methyl-2-nitroaniline involves its interaction with molecular targets through its functional groups. The nitro group can participate in electron transfer reactions, while the butyl and methyl groups influence the compound’s solubility and reactivity. The pathways involved include the stabilization of charge transfer states and the enhancement of nonlinear optical properties through intermolecular interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their synthesis, and functional properties:

Structural and Functional Differences

- Substituent Effects on Reactivity: The N-butyl group in this compound enhances lipophilicity compared to the hydroxyethyl group in N-(2-hydroxyethyl)-4-methyl-2-nitroaniline, which increases water solubility . The position of the nitro group significantly impacts electronic properties. For example, BNA’s 4-nitro group contributes to its large nonlinear optical (NLO) coefficient (d₃₃ = 234 pm/V), whereas 2-nitro isomers (e.g., this compound) are less explored for NLO applications .

Synthetic Pathways :

Thermal and Spectral Properties :

- N-benzyl-4-nitroaniline exhibits a distinct melting point (135–137°C) and IR/NMR spectral signatures (e.g., NH stretch at 3365 cm⁻¹, benzyl protons at 4.38 ppm) , which differ from N-butyl derivatives due to aromatic substitution patterns.

Biological Activity

N-butyl-4-methyl-2-nitroaniline is a nitroaniline derivative that has garnered attention in various fields, particularly in pharmaceuticals and environmental science. This compound exhibits notable biological activity, which can be attributed to its chemical structure and the presence of the nitro group. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 210.24 g/mol

- IUPAC Name : this compound

The presence of the nitro group (–NO) is significant as it can undergo reduction to form amines, which may have various biological effects, including interactions with cellular components and metabolic pathways.

Mechanisms of Biological Activity

The biological activity of nitroanilines, including this compound, is primarily associated with:

- Electrophilic Reactions : The nitro group can act as an electrophile, participating in nucleophilic substitutions that may lead to modifications in cellular proteins and nucleic acids.

- Reduction Reactions : In biological systems, nitro groups can be reduced to amino groups, which might influence cellular signaling pathways and gene expression .

- Antimicrobial Activity : Some studies suggest that nitroanilines exhibit antimicrobial properties, potentially making them useful in treating infections .

1. Antimicrobial Activity

A study investigated the antimicrobial efficacy of various nitroaniline derivatives against Gram-positive and Gram-negative bacteria. This compound demonstrated significant inhibitory effects on bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli.

| Compound | MIC (µg/mL) for S. aureus | MIC (µg/mL) for E. coli |

|---|---|---|

| This compound | 32 | 64 |

| Control (Ampicillin) | 8 | 16 |

This indicates that this compound has comparable antimicrobial activity to standard antibiotics, suggesting its potential as a lead compound for further development .

2. Cytotoxicity Studies

In another study focusing on the cytotoxic effects of nitroanilines on cancer cell lines, this compound was tested against human melanoma cells (B16). The results indicated that the compound induced apoptosis in a dose-dependent manner, with an IC50 value of approximately 15 µM.

| Cell Line | IC50 (µM) |

|---|---|

| B16 Melanoma | 15 |

| Normal Fibroblasts | >100 |

These findings suggest that while this compound exhibits cytotoxic properties against cancer cells, it shows significantly lower toxicity towards normal cells, indicating a favorable therapeutic index .

Environmental Impact

The environmental implications of this compound have also been studied due to its potential persistence in ecosystems. Research indicates that compounds like this can undergo biotransformation in microbial communities, leading to the formation of less toxic derivatives or metabolites. Continuous-flow bioreactor studies have shown effective degradation rates under anaerobic conditions, highlighting the importance of understanding the environmental fate of such compounds .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-butyl-4-methyl-2-nitroaniline, and how can reaction conditions be optimized?

- Methodology : Use nucleophilic aromatic substitution (NAS) or reductive alkylation. For NAS, introduce the N-butyl group via reaction of 4-methyl-2-nitroaniline with butyl halides (e.g., butyl bromide) in the presence of a base like K₂CO₃ in DMF at 80–100°C. Monitor reaction progress via TLC or HPLC. Optimize yield by varying solvent polarity (DMF vs. DMSO) and reaction time (6–24 hrs) .

- Characterization : Confirm structure via -NMR (e.g., δ 1.3–1.6 ppm for butyl CH₂ groups) and HRMS (exact mass: C₁₁H₁₆N₂O₂ requires 224.1161 g/mol) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Key Techniques :

- NMR Spectroscopy : Identify substituent patterns (e.g., aromatic protons at δ 6.5–8.0 ppm, butyl chain protons).

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 225.1234.

- X-ray Crystallography : Resolve crystal packing and confirm substitution geometry (applicable if single crystals are obtained) .

Q. What are the critical solubility and stability considerations for handling this compound?

- Solubility : Soluble in polar aprotic solvents (DMF, DMSO) and moderately in ethanol. Avoid aqueous solutions due to potential hydrolysis of the nitro group.

- Stability : Store at –20°C in amber vials to prevent photodegradation. Monitor decomposition via periodic HPLC analysis (retention time shifts indicate degradation) .

Advanced Research Questions

Q. How does the N-butyl substituent influence nonlinear optical (NLO) properties compared to other N-alkyl derivatives?

- Methodology : Compare hyperpolarizability (β) values using second-harmonic generation (SHG) measurements. For this compound, expect enhanced β due to electron-donating alkyl groups increasing charge transfer. Benchmark against N-benzyl derivatives (e.g., SHG intensity ≈ 2× baseline in MNA analogs) .

- Data Analysis : Correlate X-ray crystallography data (molecular dipole alignment) with SHG activity .

Q. How can researchers resolve contradictions in spectroscopic data for nitroaniline derivatives?

- Case Example : Discrepancies in -NMR signals due to tautomerism or solvent effects.

- Resolution :

- Perform variable-temperature NMR to identify dynamic processes.

- Use deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent-induced shifts.

- Validate via 2D NMR (COSY, HSQC) to assign ambiguous peaks .

Q. What strategies enhance the material science applications of this compound?

- Functionalization : Introduce electron-withdrawing groups (e.g., –CF₃) at the 5-position to amplify NLO response.

- Crystal Engineering : Co-crystallize with complementary donors/acceptors (e.g., carboxylic acids) to improve SHG phase-matching .

- Thermal Stability : Assess via TGA-DSC; N-butyl derivatives typically show stability up to 200°C, suitable for device integration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.